molecular formula C20H20N2O4 B3829265 4,4'-(1,2-hydrazinediylidene)bis(4-phenylbutanoic acid)

4,4'-(1,2-hydrazinediylidene)bis(4-phenylbutanoic acid)

Cat. No. B3829265
M. Wt: 352.4 g/mol
InChI Key: AXCOIWORIPCYRY-KSTNYAOJSA-N
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Description

The compound “4,4’-(1,2-hydrazinediylidene)bis(4-phenylbutanoic acid)” is a complex organic molecule. It contains a hydrazine group, which is an organic compound with the formula N2H4. It is a simple pnictogen hydride, and is a colorless and flammable liquid with an ammonia-like odor . The molecule also contains phenyl groups, which are a functional group with the formula -C6H5, and butanoic acid groups, which are a type of carboxylic acid with the formula -C3H7COOH .


Synthesis Analysis

The synthesis of such a compound would likely involve several steps, starting with the appropriate precursors. The exact method would depend on the specific reactions involved, which could include condensation reactions, substitution reactions, or others. Without more specific information, it’s difficult to provide a detailed synthesis analysis .


Molecular Structure Analysis

The molecular structure of this compound would be quite complex, given the multiple functional groups present. The hydrazine group could potentially form hydrogen bonds with other molecules, while the phenyl groups could participate in pi stacking interactions. The butanoic acid groups could also form hydrogen bonds and could impart some degree of polarity to the molecule .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its molecular structure. For example, the presence of the polar carboxylic acid groups could make it somewhat soluble in water, while the phenyl groups could increase its solubility in organic solvents .

Mechanism of Action

The mechanism of action of this compound would depend on its intended use. For example, if it were being used as a drug, its mechanism of action would depend on the specific biological target it interacts with .

Safety and Hazards

As with any chemical compound, handling “4,4’-(1,2-hydrazinediylidene)bis(4-phenylbutanoic acid)” would require appropriate safety precautions. The specific hazards would depend on various factors including its reactivity, toxicity, and physical properties .

Future Directions

The future directions for research on this compound would likely depend on its potential applications. For example, if it shows promise as a pharmaceutical compound, future research could focus on optimizing its synthesis, studying its mechanism of action, and conducting preclinical and clinical trials .

properties

IUPAC Name

(4E)-4-[(E)-(3-carboxy-1-phenylpropylidene)hydrazinylidene]-4-phenylbutanoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H20N2O4/c23-19(24)13-11-17(15-7-3-1-4-8-15)21-22-18(12-14-20(25)26)16-9-5-2-6-10-16/h1-10H,11-14H2,(H,23,24)(H,25,26)/b21-17+,22-18+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AXCOIWORIPCYRY-KSTNYAOJSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C(=NN=C(CCC(=O)O)C2=CC=CC=C2)CCC(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC=C(C=C1)/C(=N/N=C(/C2=CC=CC=C2)\CCC(=O)O)/CCC(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H20N2O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

352.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(4E,4'E)-4,4'-(hydrazine-1,2-diylidene)bis(4-phenylbutanoic acid)

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
4,4'-(1,2-hydrazinediylidene)bis(4-phenylbutanoic acid)
Reactant of Route 2
4,4'-(1,2-hydrazinediylidene)bis(4-phenylbutanoic acid)
Reactant of Route 3
4,4'-(1,2-hydrazinediylidene)bis(4-phenylbutanoic acid)
Reactant of Route 4
4,4'-(1,2-hydrazinediylidene)bis(4-phenylbutanoic acid)
Reactant of Route 5
4,4'-(1,2-hydrazinediylidene)bis(4-phenylbutanoic acid)
Reactant of Route 6
4,4'-(1,2-hydrazinediylidene)bis(4-phenylbutanoic acid)

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